molecular formula C7H13Cl2NO B1660805 2,2-dichloro-N-pentylacetamide CAS No. 83703-97-3

2,2-dichloro-N-pentylacetamide

Cat. No.: B1660805
CAS No.: 83703-97-3
M. Wt: 198.09 g/mol
InChI Key: HGEUGEFQAQJWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-N-pentylacetamide (hypothetical structure inferred from analogs) is a substituted acetamide featuring a dichloroacetyl group (–CO–CCl₂–) attached to a pentylamine moiety. These compounds share a common dichloroacetamide backbone, which is known to confer biological activity, including anti-cancer and pesticidal properties . The pentyl chain in this compound may influence solubility, bioavailability, and metabolic stability compared to shorter or branched alkyl/aryl substituents.

Properties

CAS No.

83703-97-3

Molecular Formula

C7H13Cl2NO

Molecular Weight

198.09 g/mol

IUPAC Name

2,2-dichloro-N-pentylacetamide

InChI

InChI=1S/C7H13Cl2NO/c1-2-3-4-5-10-7(11)6(8)9/h6H,2-5H2,1H3,(H,10,11)

InChI Key

HGEUGEFQAQJWFM-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)C(Cl)Cl

Canonical SMILES

CCCCCNC(=O)C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The dichloroacetamide core (–CO–CCl₂–) is a critical pharmacophore, but substituents on the nitrogen atom significantly alter physicochemical and biological properties. Key analogs include:

Compound Substituent (R) Molecular Formula Key Applications/Findings Reference
2,2-Dichloro-N-pentylacetamide Pentyl (–CH₂CH₂CH₂CH₂CH₃) C₇H₁₃Cl₂NO Hypothetical: Expected to enhance lipophilicity for pesticidal or pharmaceutical use.
N,N-Diallyl-2,2-dichloroacetamide (Dichlormid) Diallyl (–CH₂CH=CH₂)₂ C₈H₁₁Cl₂NO Laboratory research; potential herbicide safener .
N-(3,5-Diiodophenyl)-2,2-dichloroacetamide 3,5-Diiodophenyl C₈H₅Cl₂I₂NO Anti-cancer (IC₅₀ = 2.84 μM against A549 lung cancer cells via apoptosis induction) .
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide 3,5-Dimethylphenyl C₁₀H₁₁Cl₂NO Structural studies show N–H⋯O hydrogen bonding influencing crystal packing .
2-Chloro-N-phenethylacetamide Phenethyl (–CH₂CH₂C₆H₅) C₁₀H₁₂ClNO Intermediate in synthesis of bioactive amides; structural similarity to benzylpenicillin .

Key Observations:

  • Anti-Cancer Activity : Substituents with electron-withdrawing groups (e.g., iodine in 3,5-diiodophenyl) enhance anti-cancer potency by promoting apoptosis .
  • Hydrogen Bonding : Aromatic substituents (e.g., 3,5-dimethylphenyl) facilitate intermolecular N–H⋯O interactions, stabilizing crystal structures .
  • Lipophilicity : Alkyl chains (e.g., pentyl) may improve membrane permeability but reduce aqueous solubility compared to aryl groups.

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